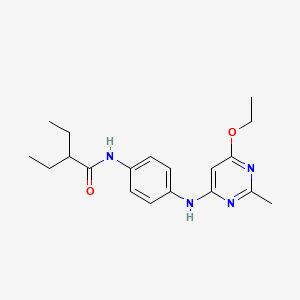

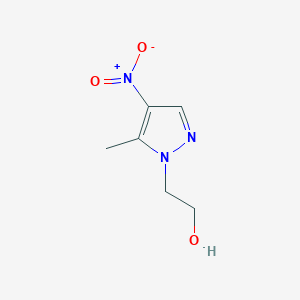

![molecular formula C18H11F4N5O B2364782 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-74-9](/img/structure/B2364782.png)

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction (click condition) was used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Aplicaciones Científicas De Investigación

Anticancer Activity

Triazolopyrimidines, including derivatives of the mentioned compound, have been synthesized and evaluated for their anticancer activities. These compounds exhibit a unique mechanism of tubulin inhibition, different from paclitaxel, by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. Moreover, they inhibit the binding of vincas to tubulin and have shown the ability to overcome resistance attributed to several multidrug resistance transporter proteins, demonstrating high potency and efficacy in nude mouse xenograft models when dosed either orally or intravenously (Zhang et al., 2007).

Antimicrobial and Antibacterial Activities

The compound's derivatives have shown significant antimicrobial activities. For example, novel derivatives of pyrimidine containing the triazolopyrimidine ring were synthesized and demonstrated antibacterial activity against Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Lahmidi et al., 2019). Another study synthesized fluorinated triazolopyrimidine derivatives as fluoroquinolone analogues, which displayed potent inhibitory activity against Mycobacterium tuberculosis, showing their promise as antituberculosis agents (Abdel-Rahman et al., 2009).

Chemical Synthesis and Supramolecular Assemblies

In addition to biomedical applications, triazolopyrimidines have been utilized in chemical synthesis and the construction of supramolecular assemblies. A study reported the synthesis of pyrimidine derivatives and their investigation as suitable ligands for co-crystallization with crown ethers, forming solid compounds through extensive hydrogen-bonding intermolecular interactions. These findings demonstrate the compound's versatility in contributing to the development of novel crown-containing hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBKBAMVOYRNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

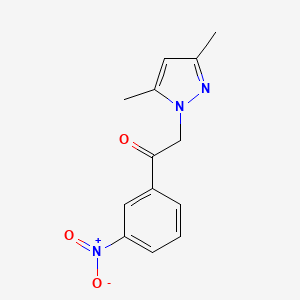

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)

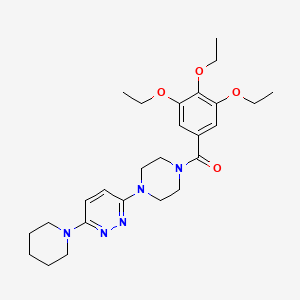

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)

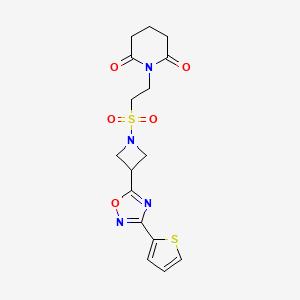

![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

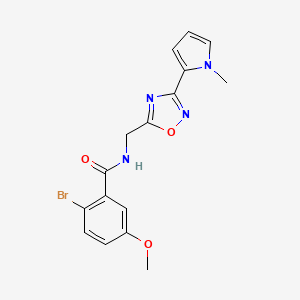

![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)